molecular formula Cl2- B1230991 Dichloride(.1-)

Dichloride(.1-)

Cat. No.: B1230991
M. Wt: 70.9 g/mol
InChI Key: CGCDOKHAYHELEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichloride compounds are characterized by the presence of two chlorine atoms, either as substituents in organic molecules, components of salts, or within organometallic complexes. These compounds exhibit diverse chemical behaviors and applications, ranging from industrial solvents to pharmaceutical agents. The term "Dichloride(.1-)" is ambiguous in standard nomenclature but may refer to dichloride salts (e.g., [Cl⁻]₂ counterions) or organochlorides with two chlorine substituents. This article focuses on structurally defined dichloride compounds from peer-reviewed studies and authoritative reports, emphasizing their physicochemical properties and comparative analyses.

Properties

Molecular Formula

Cl2-

Molecular Weight

70.9 g/mol

InChI

InChI=1S/Cl2/c1-2/q-1

InChI Key

CGCDOKHAYHELEG-UHFFFAOYSA-N

Canonical SMILES

[Cl-]Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key dichloride compounds, highlighting their structural features, physical properties, applications, and toxicity profiles based on evidence from toxicological reports, synthesis studies, and industrial applications.

Compound Name Chemical Formula Structure Boiling Point (°C) Vapor Pressure (mm Hg) Log Kow Applications Toxicity/Health Effects
1,1-Dichloroethane C₂H₄Cl₂ Cl–CH₂–CH₃ (geminal Cl) 57.3 230 at 25°C 1.79 Solvent, chemical synthesis Irritant; CNS depression at high exposure
1,2-Dichloroethane C₂H₄Cl₂ Cl–CH₂–CH₂–Cl (vicinal Cl) 83.5 87 at 20°C 1.48 Fumigant, PVC precursor Carcinogenic (IARC Group 2B); hepatotoxic
1,1-Dichloroethene C₂H₂Cl₂ Cl₂C=CH₂ (vinylidene chloride) 31.7 500 at 20°C 2.13 Polymer production (e.g., Saran™ resins) Suspected carcinogen; mutagenic in vitro
Paraquat dichloride C₁₂H₁₄Cl₂N₂ Bipyridinium salt with Cl⁻ counterions Decomposes Negligible N/A Herbicide (weed control) Highly toxic (LD₅₀ < 50 mg/kg); fatal upon ingestion due to pulmonary fibrosis
Zirconium(IV) dichloride C₃₈H₅₀Cl₂Zr Organometallic complex with Cl⁻ N/A N/A N/A Olefin polymerization catalyst Corrosive; requires handling under inert conditions
Sulfur dichloride S₂Cl₂ S–Cl–S–Cl 59.6 20 at 20°C 2.76 Rubber vulcanization, pharmaceuticals Releases HCl on hydrolysis; severe skin/eye irritant

Key Findings from Comparative Analysis:

Structural Isomerism Effects :

  • 1,1- vs. 1,2-Dichloroethane : The geminal (1,1) isomer exhibits higher volatility (vapor pressure = 230 mm Hg) compared to the vicinal (1,2) isomer (87 mm Hg), influencing their industrial uses. 1,2-Dichloroethane’s stability makes it a preferred feedstock for PVC synthesis, while 1,1-dichloroethane is phased out due to neurotoxicity risks .

1,1-Dichloroethene’s mutagenicity contrasts with sulfur dichloride’s irritancy, reflecting divergent mechanisms of harm .

Industrial vs. Pharmaceutical Utility: Sulfur dichloride and zirconium dichloride are critical in materials science, whereas paraquat dichloride and organic dichlorides (e.g., quinoxaline derivatives) are specialized in agriculture and drug development .

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